Distinct Physicochemical Profile: LogP and MW
N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide possesses a distinct physicochemical profile compared to its closest analogs, which can influence its behavior in biological assays and formulation. The target compound (MW: 233.29 g/mol) has a higher molecular weight than the 4-chloro analog (MW: 239.68 g/mol) and the 4-methyl analog (MW: 219.26 g/mol) . The ethyl substituent contributes to a calculated logP that is intermediate between the more lipophilic chloro and the less lipophilic methyl derivatives, offering a unique balance of hydrophobicity for membrane permeability studies.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 233.29 g/mol |
| Comparator Or Baseline | N-(4-chlorophenyl) analog: 239.68 g/mol; N-(4-methylphenyl) analog: 219.26 g/mol |
| Quantified Difference | Target compound is 6.39 g/mol lighter than the chloro analog and 14.03 g/mol heavier than the methyl analog |
| Conditions | Calculated based on molecular formula C11H11N3OS |
Why This Matters
Differences in molecular weight and lipophilicity directly impact compound solubility, permeability, and non-specific binding, making the 4-ethylphenyl derivative a necessary control or specific tool for physicochemical property optimization in SAR campaigns.
